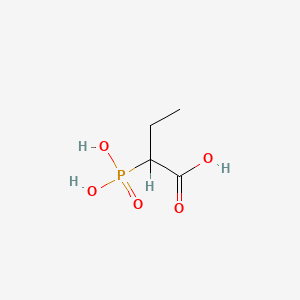
Acide 2-phosphonobutyrique
Vue d'ensemble
Description
2-Phosphonobutyric acid, also known as L-2-amino-4-phosphonobutyric acid, is a non-proteinogenic amino acid. It is characterized by the presence of a phosphonic acid group attached to a butyric acid backbone. This compound is of significant interest in various scientific fields due to its unique chemical properties and biological activities .
Applications De Recherche Scientifique
2-Phosphonobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter activity.
Industry: 2-Phosphonobutyric acid is used in the development of novel materials and as a precursor for various industrial chemicals
Mécanisme D'action
Target of Action
The primary targets of 2-Phosphonobutyric acid are the metabotropic glutamate receptors, specifically mGluR4, mGluR6, and mGluR8 . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .
Mode of Action
2-Phosphonobutyric acid interacts with its targets by acting as an agonist. It binds to the metabotropic glutamate receptors, particularly mGluR4, and inhibits the IPSCs (Inhibitory Postsynaptic Currents) through a presynaptic mechanism of action . This interaction results in the modulation of synaptic transmission, particularly at the striatopallidal synapse .
Biochemical Pathways
The action of 2-Phosphonobutyric acid affects the glutamatergic neurotransmission pathway. By binding to the metabotropic glutamate receptors, it modulates the synaptic transmission between neurons . This modulation can influence various downstream effects, including the regulation of neural development, synaptic plasticity, and learning and memory processes .
Pharmacokinetics
As a rule, the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-Phosphonobutyric acid’s action primarily involve the modulation of synaptic transmission in the central nervous system. By acting as an agonist at the metabotropic glutamate receptors, it can influence neuronal excitability and synaptic plasticity . Furthermore, it has been shown to selectively reduce synaptic transmission along certain neural pathways, such as the lateral portion of the perforant path input to the dentate gyrus .
Action Environment
The action, efficacy, and stability of 2-Phosphonobutyric acid can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine, can modulate its effects . .
Analyse Biochimique
Biochemical Properties
2-Phosphonobutyric acid interacts with various enzymes and proteins, particularly those involved in neurotransmission. It is known to inhibit AMPA receptor-stimulated influx in cultured cerebellar granule cells . This interaction with AMPA receptors suggests that 2-Phosphonobutyric acid plays a significant role in modulating synaptic transmission .
Cellular Effects
In the cellular context, 2-Phosphonobutyric acid has been shown to selectively reduce synaptic transmission along certain neural pathways . For instance, it has been observed to decrease the amplitude of the electroretinographic b-wave in animal models . This suggests that 2-Phosphonobutyric acid can influence cell function by modulating neural signaling pathways.
Molecular Mechanism
At the molecular level, 2-Phosphonobutyric acid exerts its effects primarily through its interactions with glutamate receptors. As a phosphono analogue of glutamate, it acts as an antagonist for NMDA receptors and an agonist for quisqualate-sensitized AP6 sites . These interactions can lead to changes in gene expression and cellular metabolism, although the exact mechanisms are still being explored.
Temporal Effects in Laboratory Settings
The effects of 2-Phosphonobutyric acid have been observed to change over time in laboratory settings. For example, it has been shown to produce a rapid decrease in the amplitude of the electroretinographic b-wave following intravitreal injection . This suggests that 2-Phosphonobutyric acid may have both immediate and long-term effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phosphonobutyric acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of 2-phosphonobutyric acid typically involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired purity and yield of the final product. The McKenna procedure is often preferred due to its efficiency and ability to produce high-purity phosphonic acids .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phosphonobutyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted butyric acids .
Comparaison Avec Des Composés Similaires
Glufosinate (Phosphinothricin): A natural amino acid with herbicidal properties.
Fosfomycin: An antibiotic with a phosphonic acid moiety.
Fosmidomycin: Another antibiotic with a similar structure.
Uniqueness: 2-Phosphonobutyric acid is unique due to its selective agonist activity for group III metabotropic glutamate receptors, which distinguishes it from other phosphonic acid derivatives. Its ability to modulate neurotransmitter activity makes it particularly valuable in neurological research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXRGRLZKVHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400495 | |
| Record name | 2-PHOSPHONOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-40-9 | |
| Record name | 2-Phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phosphonobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHOSPHONOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-Phosphonobutyric acid in the formation of the Copper(II) coordination polymers?
A1: 2-Phosphonobutyric acid acts as a dianionic ligand, [O3PCH(C2H5)COOH]2-, coordinating to Copper(II) ions through its oxygen atoms. [] This coordination forms the basis of the polymeric structure. Interestingly, each layer of the polymer contains both R and S isomers of the 2-Phosphonobutyric acid dianion. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


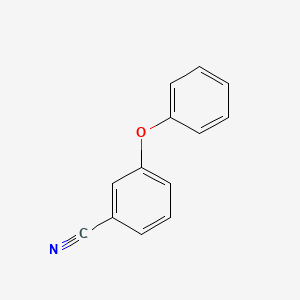

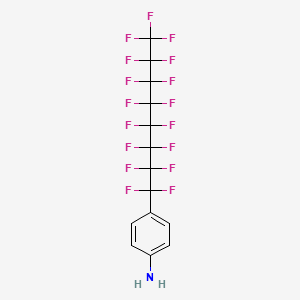
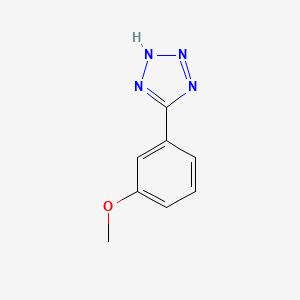
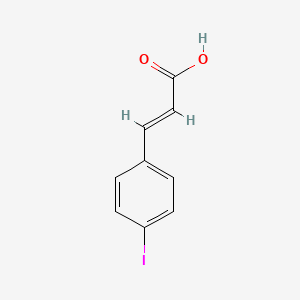

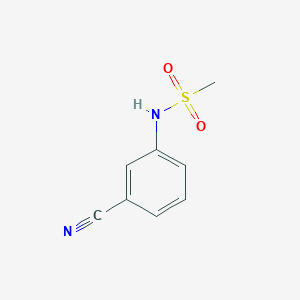

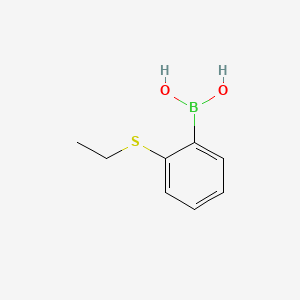
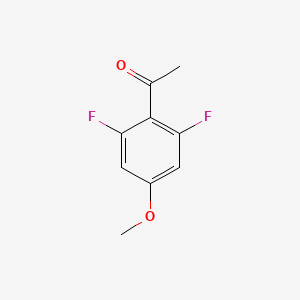
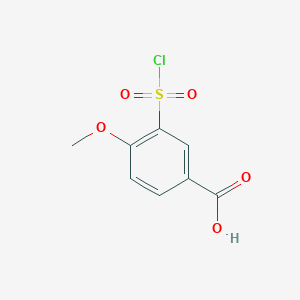

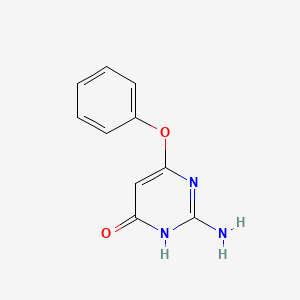
![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
